
1,3,5-Tri(1H-pyrazol-3-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tri(1H-pyrazol-3-yl)benzene is an organic compound with the molecular formula C15H12N6. It is a tridentate ligand, meaning it can form three bonds with metal ions, making it useful in coordination chemistry. The compound consists of a benzene ring substituted with three pyrazole groups at the 1, 3, and 5 positions. This structure allows for interesting chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tri(1H-pyrazol-3-yl)benzene can be synthesized through a multi-step process involving the reaction of benzene-1,3,5-tricarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole rings. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tri(1H-pyrazol-3-yl)benzene undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions such as nickel, copper, and zinc.
Substitution Reactions: The pyrazole rings can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., nickel acetate, copper chloride) in solvents like DMF.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with varying geometries and properties.
Substituted Derivatives: Compounds with modified pyrazole rings depending on the substituents introduced.
Applications De Recherche Scientifique
1,3,5-Tri(1H-pyrazol-3-yl)benzene has diverse applications in scientific research:
Coordination Chemistry:
Photocatalysis: Employed in the development of photocatalysts for environmental remediation.
Material Science: Incorporated into supramolecular structures for studying self-assembly and molecular recognition.
Biological Studies: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,3,5-Tri(1H-pyrazol-3-yl)benzene primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyrazole rings act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique properties such as catalytic activity, luminescence, and redox behavior. The specific molecular targets and pathways depend on the metal ion and the overall structure of the complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tri(1H-imidazol-1-yl)benzene: Similar tridentate ligand with imidazole groups instead of pyrazole.
1,3,5-Tri(1H-pyrazol-4-yl)benzene: Similar structure but with pyrazole groups at different positions.
Uniqueness
1,3,5-Tri(1H-pyrazol-3-yl)benzene is unique due to its specific substitution pattern, which influences its coordination behavior and the properties of the resulting complexes. The position of the pyrazole groups allows for distinct dihedral angles and coordination modes, making it a versatile ligand in coordination chemistry .
Propriétés
Formule moléculaire |
C15H12N6 |
|---|---|
Poids moléculaire |
276.30 g/mol |
Nom IUPAC |
5-[3,5-bis(1H-pyrazol-5-yl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C15H12N6/c1-4-16-19-13(1)10-7-11(14-2-5-17-20-14)9-12(8-10)15-3-6-18-21-15/h1-9H,(H,16,19)(H,17,20)(H,18,21) |
Clé InChI |
YSCPKNKUSVTOGU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1)C2=CC(=CC(=C2)C3=CC=NN3)C4=CC=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


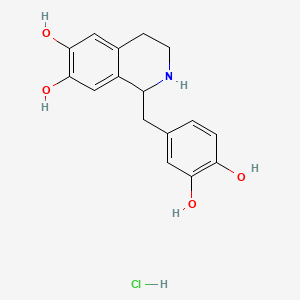

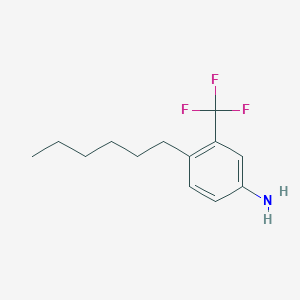


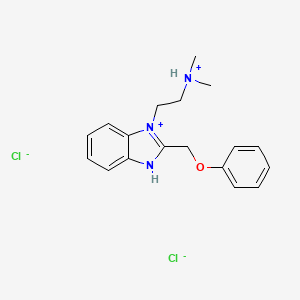

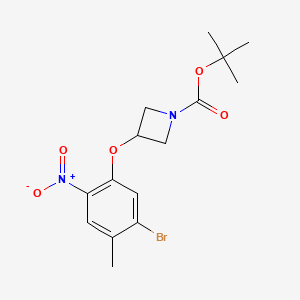
![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)

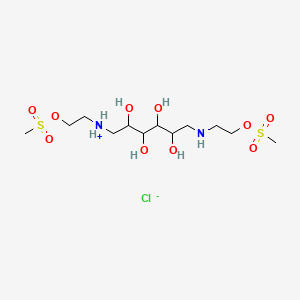

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)

